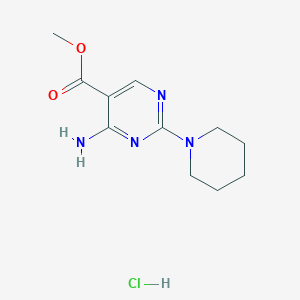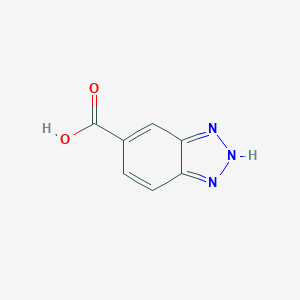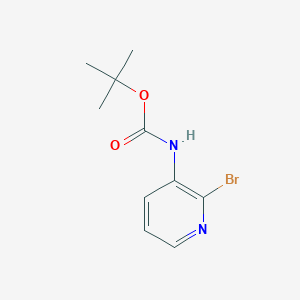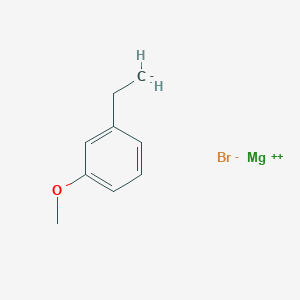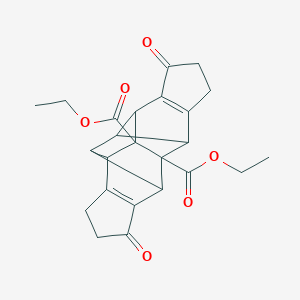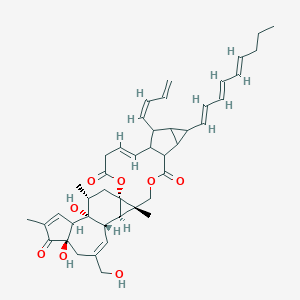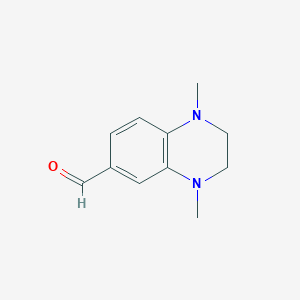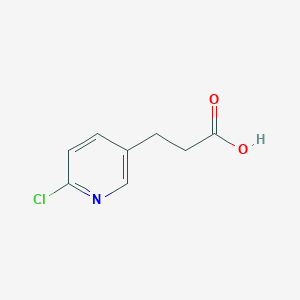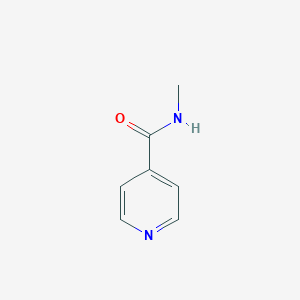
4-Pyridinecarboxamide, N-methyl-
Description
“4-Pyridinecarboxamide, N-methyl-” is a compound with the molecular formula C7H8N2O . It is also known by other names such as N-Methylisonicotinamide and 1-Methylisonicotinamide . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular structure of “4-Pyridinecarboxamide, N-methyl-” includes a pyridine ring with a carboxamide group at the 4-position and a methyl group attached to the nitrogen of the carboxamide group . The InChI representation of the molecule is InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) .
Physical And Chemical Properties Analysis
The molecular weight of “4-Pyridinecarboxamide, N-methyl-” is 136.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 136.063662883 g/mol . The topological polar surface area of the compound is 42 Ų .
Scientific Research Applications
Oncology: Renal Cell Carcinoma
4-Pyridinecarboxamide, N-methyl-, also known as 4PYR, has been identified as a potential oncometabolite in various types of cancer, including renal cell carcinoma (RCC). In a study, it was found that patients with clear cell RCC (ccRCC), a subtype of RCC, exhibited elevated levels of 4PYR in their plasma . Notably, these elevated 4PYR levels were associated with advanced stages of ccRCC and were indicative of a highly aggressive phenotype of ccRCC. Furthermore, higher concentrations of 4PYR were linked to a greater likelihood of mortality, recurrence, and particularly metastasis in ccRCC .
Anti-inflammatory Applications
Research has shown that pyrimidines, a class of compounds to which 4-Pyridinecarboxamide, N-methyl- belongs, exhibit a range of pharmacological effects, including anti-inflammatory activities . These anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that 4-Pyridinecarboxamide, N-methyl- could potentially be developed into an effective anti-inflammatory agent.
Potential Prognostic Factor in Oncology
In addition to its role as an oncometabolite, 4PYR could also serve as a potential prognostic factor in ccRCC . The study found that elevated concentrations of 4PYR were related to a higher likelihood of mortality, recurrence, and particularly metastasis in ccRCC . This suggests that monitoring 4PYR levels could provide valuable prognostic information for patients diagnosed with this type of cancer.
Role in Nicotinamide Metabolism
4-Pyridinecarboxamide, N-methyl- is an unusual derivative of Nicotinamide (NA), and plays a crucial role in NA metabolism . NA derivatives are involved in various biological processes, such as inflammation, regulation of the cell cycle, and DNA repair . Therefore, understanding the role of 4-Pyridinecarboxamide, N-methyl- in these processes could provide insights into its potential therapeutic applications.
properties
IUPAC Name |
N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAKFARFCNHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218554 | |
| Record name | 1-Methylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, N-methyl- | |
CAS RN |
6843-37-4 | |
| Record name | 1-Methylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylisonicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



